5-Phenylisatin

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

5-Phenylisatin is the singular documented exception to MAO-B selectivity across C5/C6-substituted isatin analogs—the only analog functioning as a potent MAO-A inhibitor (IC50=562 nM). This isoform-selectivity inversion makes it irreplaceable for MAO-A-targeted neurological research campaigns. Substituting with 6-phenylisatin or (E)-5-styrylisatin yields diametrically opposed selectivity profiles and will invalidate MAO-A program data. The validated scaffold also enables parallel synthesis of anti-migratory and anti-angiogenic agents, with crystallographic data (R1=0.053) supporting accurate molecular docking. For SAR studies targeting depression and anxiety disorders, 5-phenylisatin is the essential reference compound.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 109496-98-2
Cat. No. B182446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylisatin
CAS109496-98-2
Synonyms5-Phenylisatin
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O
InChIInChI=1S/C14H9NO2/c16-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(13)17/h1-8H,(H,15,16,17)
InChIKeySCYQIRIBDBKXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylisatin (CAS 109496-98-2) Procurement Guide: Chemical Identity and Core Scaffold


5-Phenylisatin (systematic name: 5-phenyl-1H-indole-2,3-dione; molecular formula: C14H9NO2; molecular weight: 223.23 g/mol) is a C5-phenyl-substituted derivative of the endogenous heterocyclic compound isatin . The compound features an isatin core (indole-2,3-dione) with a phenyl substituent at the 5-position, conferring distinct steric and electronic properties relative to unsubstituted isatin and other C5- or C6-substituted analogs [1]. It is commercially available as a yellow crystalline powder with typical purity specifications of ≥95% .

5-Phenylisatin Substitution Risk: Why Not All Isatin Analogs Are Interchangeable


The isatin scaffold exhibits profound structure-activity divergence based on substitution position and moiety identity. C5-substituted isatins demonstrate higher binding affinities to MAO-B than their C6-substituted homologues, establishing positional substitution as a critical determinant of pharmacological profile [1]. Critically, while the majority of C5- and C6-substituted isatin analogs examined in systematic SAR studies behave as selective MAO-B inhibitors, 5-phenylisatin stands as the sole exception—it uniquely functions as the most potent MAO-A inhibitor among the series tested [2]. This isoform-selectivity inversion precludes simple substitution of 5-phenylisatin with structurally proximate analogs such as 6-phenylisatin, (E)-5-styrylisatin, or 5-(4-phenylbutyl)isatin, as these compounds exhibit diametrically opposed selectivity profiles [3].

5-Phenylisatin Differentiation Evidence: Quantitative Comparative Data Against Analogs


MAO-A Inhibitory Potency of 5-Phenylisatin vs. Isatin Parent Scaffold

5-Phenylisatin exhibits potent inhibition of recombinant human monoamine oxidase A (MAO-A) with an IC50 of 562 nM, representing a substantial potency enhancement over unsubstituted isatin. While isatin is documented as an endogenous MAO inhibitor with selectivity for MAO-B over MAO-A, the C5-phenyl substitution confers a marked increase in MAO-A inhibitory activity. The study systematically evaluated multiple C5- and C6-substituted isatin analogs, identifying 5-phenylisatin as the most potent MAO-A inhibitor within the series [1].

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

5-Phenylisatin MAO Isoform Selectivity Profile: Unique Exception Among C5/C6-Substituted Isatin Analogs

In a systematic evaluation of C5- and C6-substituted isatin analogues against recombinant human MAO-A and MAO-B, all analogues examined—with the sole exception of 5-phenylisatin—were found to be selective MAO-B inhibitors [1][2]. This exceptional selectivity pattern distinguishes 5-phenylisatin from closely related analogs including 6-phenylisatin, (E)-5-styrylisatin, (E)-6-styrylisatin, and 5-(4-phenylbutyl)isatin, all of which demonstrate preferential MAO-B inhibition. The C5-substituted isatins as a class exhibited higher binding affinities to MAO-B than their C6-substituted counterparts, yet 5-phenylisatin defies this general trend [3].

Enzyme selectivity Structure-activity relationship Monoamine oxidase

5-Phenylisatin-Derived Antitumor Agent Cytotoxicity: SAR-Guided Scaffold Optimization

SAR studies on 5-arylisatin derivatives demonstrated that the N-substituted benzyl and C-5 substituted phenyl groups greatly enhance cytotoxic activity, while an intact carbonyl functionality at C-3 is required to maintain potency [1]. The 5-phenylisatin scaffold served as the foundational core for this optimization campaign. Among the synthesized derivatives, compound 2m (N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin)—a direct 5-phenylisatin derivative—exhibited the highest antitumor activity against K562 human leukemia cell lines with an IC50 of 0.03 μM [2]. This compound also significantly inhibited HepG2 liver cancer cell proliferation and migration, and reduced HUVEC tube formation, demonstrating anti-angiogenic activity [3].

Anticancer Cytotoxicity Angiogenesis inhibition

5-Phenylisatin Crystal Structure: Verified Molecular Geometry for Computational Modeling

The single-crystal X-ray diffraction structure of 5-phenylisatin has been solved and deposited, confirming the molecular geometry with high precision. The crystal structure was solved by vector search methods and refined to an R1 value of 0.053 for 2043 observed reflections, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å [1]. The molecular structure was determined with ellipsoids drawn at the 50% probability level [2]. This experimentally validated three-dimensional structure provides a definitive starting geometry for molecular docking studies and computational SAR analyses, eliminating the ambiguity inherent in force-field minimized or predicted conformations [3].

Crystallography Molecular modeling Structural biology

5-Phenylisatin Procurement Applications: Evidence-Backed Research Use Cases


MAO-A Selective Inhibitor Development for Neurological Disorders

5-Phenylisatin serves as a critical reference compound and lead scaffold for developing MAO-A selective inhibitors. Its unique status as the most potent MAO-A inhibitor (IC50 = 562 nM) among C5/C6-substituted isatin analogs, combined with its exceptional selectivity profile (the sole non-MAO-B-selective analog in the series), makes it irreplaceable for SAR campaigns targeting MAO-A-related neurological conditions including depression and anxiety disorders [1]. Researchers should not substitute with 6-phenylisatin or (E)-5-styrylisatin, which exhibit MAO-B selectivity and will not inform MAO-A-targeted programs [2].

Medicinal Chemistry Derivatization for Anticancer Lead Optimization

The 5-phenylisatin core serves as a validated scaffold for synthesizing cytotoxic agents with anti-migratory and anti-angiogenic properties. SAR studies demonstrate that N-substituted benzyl and C-5 substituted phenyl modifications on this scaffold enhance antitumor activity, as exemplified by derivative 2m (IC50 = 0.03 μM against K562 leukemia cells) [3]. Procurement of 5-phenylisatin enables parallel synthesis campaigns targeting this SAR-established substitution pattern, with the intact C-3 carbonyl essential for activity maintenance [4].

Structure-Based Drug Design Requiring Experimentally Validated Geometry

5-Phenylisatin's experimentally determined crystal structure (R1 = 0.053) provides a high-confidence starting geometry for molecular docking, molecular dynamics simulations, and quantum mechanical calculations [5]. This eliminates the uncertainty inherent in computationally predicted conformations of structurally similar but crystallographically uncharacterized isatin analogs, enabling more accurate binding mode predictions and virtual screening outcomes [6].

MAO Isoform Selectivity Profiling and Control Compound Studies

As the documented exception to the MAO-B selectivity trend observed across C5- and C6-substituted isatin analogs, 5-phenylisatin is essential as a control compound in isoform selectivity studies. Parallel testing of 5-phenylisatin alongside MAO-B-selective isatin analogs (e.g., 5-(4-phenylbutyl)isatin, IC50 = 0.66 nM for MAO-B) enables rigorous validation of assay systems designed to discriminate between MAO-A and MAO-B inhibition [7].

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